molecular formula C9H7BrN2O3S B13519138 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide

6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide

Cat. No.: B13519138
M. Wt: 303.13 g/mol
InChI Key: PUJFECOMOQJEPX-UHFFFAOYSA-N
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Description

6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide is a chemical compound with the molecular formula C9H7BrN2O3S It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 6th position, a sulfonamide group at the 4th position, and a ketone group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide typically involves the bromination of 1-oxo-1,2-dihydroisoquinoline-4-sulfonamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Sulfonic acids or other oxidized forms.

Scientific Research Applications

6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and interfere with their function.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
  • 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile

Uniqueness

6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets compared to other similar compounds.

Properties

Molecular Formula

C9H7BrN2O3S

Molecular Weight

303.13 g/mol

IUPAC Name

6-bromo-1-oxo-2H-isoquinoline-4-sulfonamide

InChI

InChI=1S/C9H7BrN2O3S/c10-5-1-2-6-7(3-5)8(16(11,14)15)4-12-9(6)13/h1-4H,(H,12,13)(H2,11,14,15)

InChI Key

PUJFECOMOQJEPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CNC2=O)S(=O)(=O)N

Origin of Product

United States

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